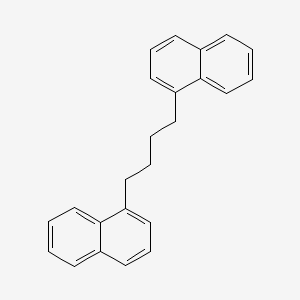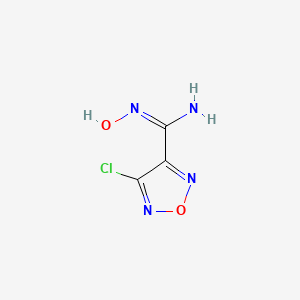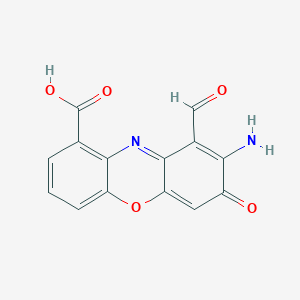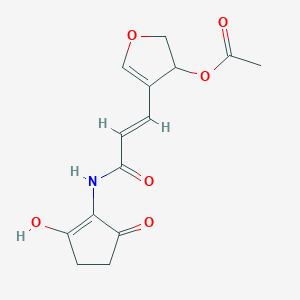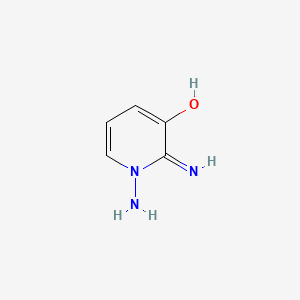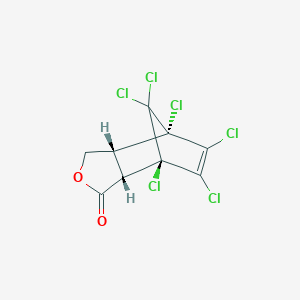
4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a cyclohexenone derivative, characterized by the presence of hydroxyl groups at the 4 and 2 positions, and a hydroxymethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) in ligninolytic cultures of Phanerochaete chrysosporium. The oxidation process forms 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione, which is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and biotransformation using microbial cultures can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or zinc/acetic acid. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and pathways.
Biology: The compound’s interactions with enzymes and other biological molecules make it useful in biochemical research.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect enzymatic activity, signal transduction pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one include:
Cyclohex-2-enone: A simpler cyclohexenone derivative without the hydroxyl and hydroxymethyl groups.
2-Methyl-2-cyclohexen-1-one: A methyl-substituted cyclohexenone.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: A more complex derivative with additional substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and hydroxymethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-5-3-6(9)1-2-7(5)10/h3,6,8-9H,1-2,4H2 |
InChI Key |
GYYCUPBZLFSRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=CC1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


